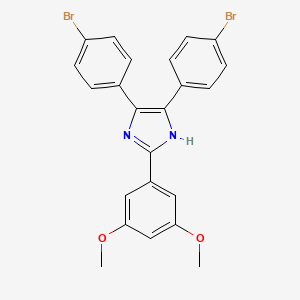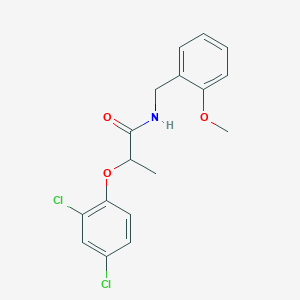![molecular formula C20H19BrO3 B4966798 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as BBPMC, is a synthetic compound that has been extensively studied for its potential use as a biological tool in scientific research. BBPMC belongs to the class of coumarin derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has also been found to inhibit the activity of certain kinases, such as extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and survival.
Biochemical and physiological effects:
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as arthritis and cancer. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may have potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages as a biological tool in scientific research. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to produce analogs with different biological activities. However, 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one also has some limitations. Its mechanism of action is not fully understood, and its effects may be cell-type specific, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential as a cancer therapy. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been found to induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential as an anti-inflammatory agent. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of COX-2, and further research is needed to determine its effectiveness in treating inflammatory diseases. Finally, the development of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one analogs with different biological activities may provide new insights into its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methyl-4-propylcoumarin with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified through column chromatography to obtain pure 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been widely used as a biological tool in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.
Propiedades
IUPAC Name |
7-[(2-bromophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO3/c1-3-6-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-15-7-4-5-8-17(15)21/h4-5,7-11H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTHVFIOYZKVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4966717.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)


![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)
![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)

![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)